

H-0106 Dihydrochloride: A Technical Guide to its Selectivity Profile

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Compound of Interest

Compound Name: *H-0106 dihydrochloride*

Cat. No.: *B607906*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-0106 dihydrochloride is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document provides a comprehensive technical overview of its selectivity profile, drawing from available data to inform researchers and professionals in drug development. The information presented herein is intended to serve as a foundational guide for understanding the inhibitory activity and potential therapeutic applications of **H-0106 dihydrochloride**.

Selectivity Profile of H-0106 Dihydrochloride

H-0106 dihydrochloride is recognized primarily for its inhibitory action on the ROCK signaling pathway. While specific quantitative data regarding its affinity for ROCK1 and ROCK2 isoforms (IC₅₀ or K_i values) are not extensively detailed in publicly available literature, its function as a ROCK inhibitor is well-established. For comparative purposes, the selectivity profiles of other notable ROCK inhibitors are provided in the table below. This contextual information is valuable for researchers designing experiments and interpreting results with **H-0106 dihydrochloride**.

Inhibitor	Target(s)	IC50 / Ki
H-0106 dihydrochloride	ROCK	Data not publicly available
H-1152	ROCK2	IC50: 12 nM
Y-27632	ROCK1	Ki: 220 nM
ROCK2	Ki: 300 nM	

Table 1: Comparative Selectivity of ROCK Inhibitors. This table highlights the inhibitory concentrations of commonly used ROCK inhibitors. The absence of specific public data for **H-0106 dihydrochloride** underscores the need for further direct experimental characterization.

Experimental Protocols

Detailed experimental protocols for the characterization of **H-0106 dihydrochloride** are not widely published. However, a general methodology for assessing ROCK inhibition can be outlined based on standard biochemical assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of **H-0106 dihydrochloride** in inhibiting ROCK1 and ROCK2 activity.

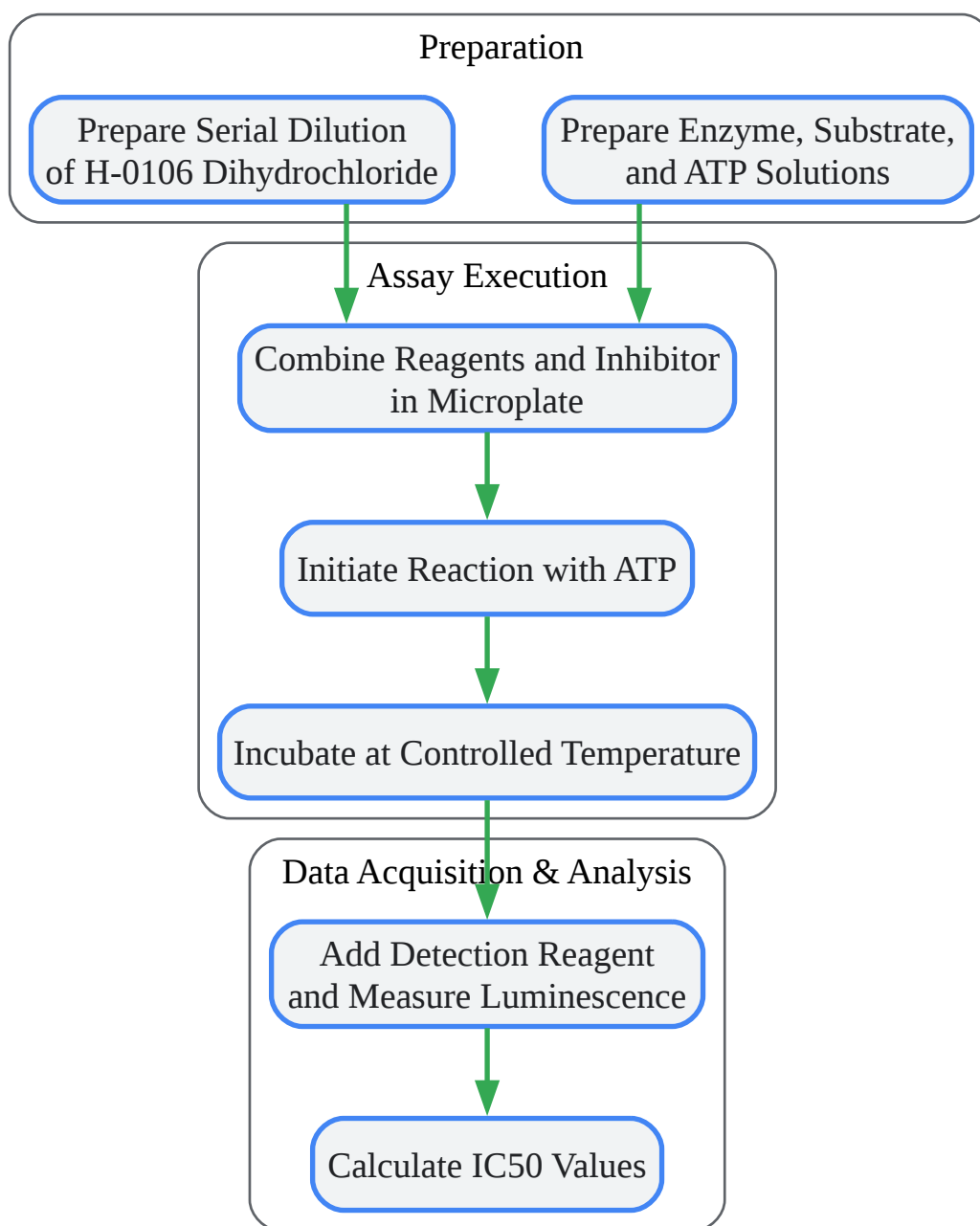
Materials:

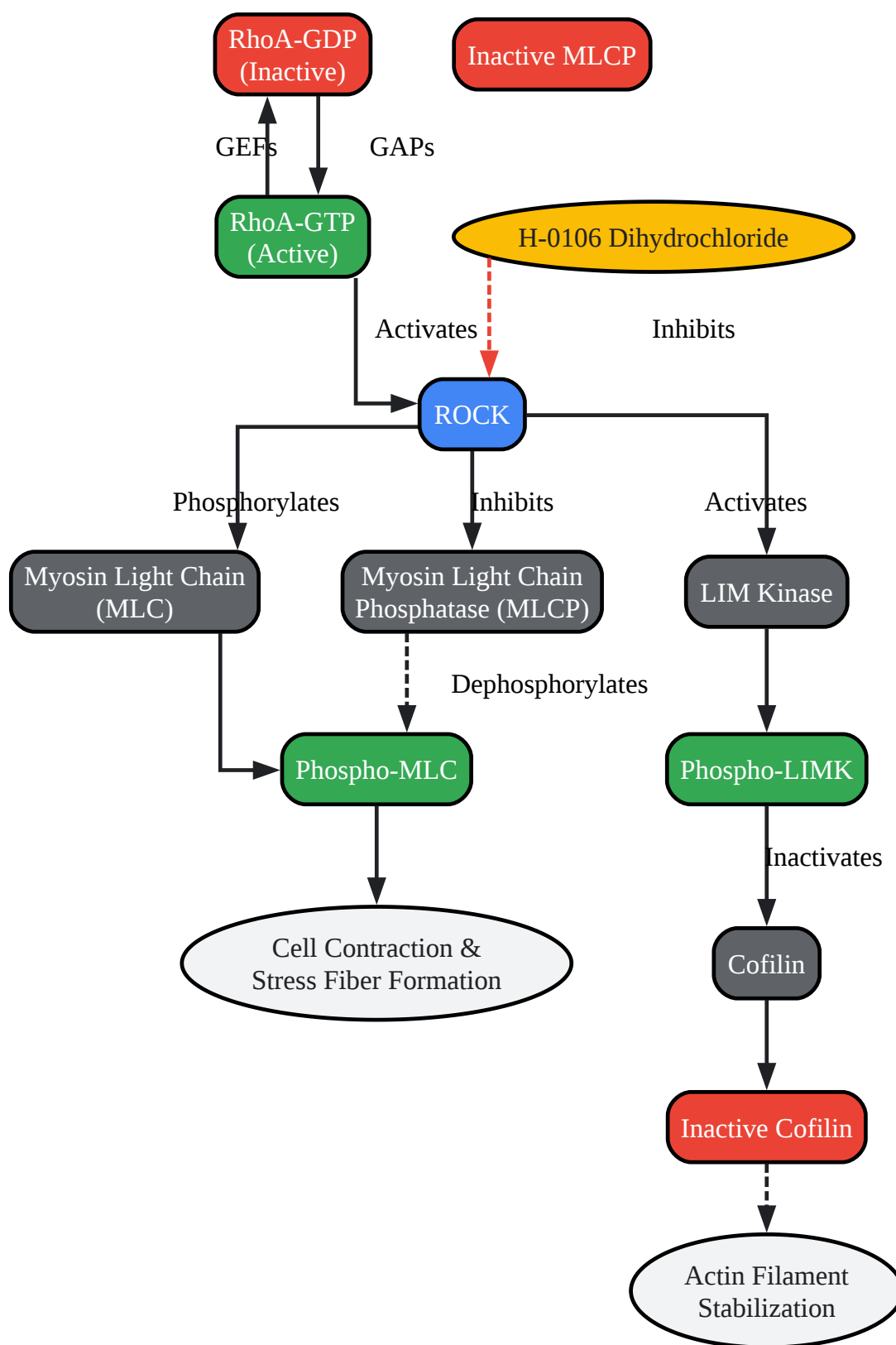
- Recombinant human ROCK1 and ROCK2 enzymes
- Specific peptide substrate for ROCK (e.g., a derivative of MYPT1)
- ATP (Adenosine triphosphate)
- **H-0106 dihydrochloride** (in a suitable solvent, e.g., DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Microplates (e.g., 96-well or 384-well)
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of **H-0106 dihydrochloride** in the assay buffer.
- Reaction Setup: In a microplate, combine the ROCK enzyme, the peptide substrate, and the various concentrations of **H-0106 dihydrochloride**. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
- Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
- Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





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